molecular formula C19H22N4O2 B11491669 1-Butyl-3-[3-(3-cyano-4,6-dimethyl-pyridin-2-yloxy)-phenyl]-urea

1-Butyl-3-[3-(3-cyano-4,6-dimethyl-pyridin-2-yloxy)-phenyl]-urea

Cat. No.: B11491669
M. Wt: 338.4 g/mol
InChI Key: FNRCUPJDKWXXBR-UHFFFAOYSA-N
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Description

1-Butyl-3-[3-(3-cyano-4,6-dimethyl-pyridin-2-yloxy)-phenyl]-urea is a complex organic compound characterized by its unique structure, which includes a butyl group, a cyano group, and a dimethyl-pyridin-2-yloxy moiety

Preparation Methods

The synthesis of 1-Butyl-3-[3-(3-cyano-4,6-dimethyl-pyridin-2-yloxy)-phenyl]-urea typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-cyano-4,6-dimethyl-2-pyridone with butyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

1-Butyl-3-[3-(3-cyano-4,6-dimethyl-pyridin-2-yloxy)-phenyl]-urea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1-Butyl-3-[3-(3-cyano-4,6-dimethyl-pyridin-2-yloxy)-phenyl]-urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites . These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression .

Comparison with Similar Compounds

1-Butyl-3-[3-(3-cyano-4,6-dimethyl-pyridin-2-yloxy)-phenyl]-urea can be compared with similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

1-butyl-3-[3-(3-cyano-4,6-dimethylpyridin-2-yl)oxyphenyl]urea

InChI

InChI=1S/C19H22N4O2/c1-4-5-9-21-19(24)23-15-7-6-8-16(11-15)25-18-17(12-20)13(2)10-14(3)22-18/h6-8,10-11H,4-5,9H2,1-3H3,(H2,21,23,24)

InChI Key

FNRCUPJDKWXXBR-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NC1=CC(=CC=C1)OC2=C(C(=CC(=N2)C)C)C#N

Origin of Product

United States

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